molecular formula C12H18N6O B11778178 2-(4-Aminopiperidin-1-yl)-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

2-(4-Aminopiperidin-1-yl)-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B11778178
M. Wt: 262.31 g/mol
InChI Key: UNTFFSGCYAGRHQ-UHFFFAOYSA-N
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Description

2-(4-Aminopiperidin-1-yl)-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminopiperidin-1-yl)-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one typically involves the cyclization of appropriate precursors. One common method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2) . Another approach is the catalytic oxidation of N-(2-pyridyl)guanidines using the CuBr/1,10-phenanthroline system .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly oxidizers and catalysts is preferred to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminopiperidin-1-yl)-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different triazolopyrimidine derivatives, while substitution reactions can produce a variety of substituted triazolopyrimidines .

Mechanism of Action

The mechanism of action of 2-(4-Aminopiperidin-1-yl)-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with molecular targets such as tubulin. The compound promotes tubulin polymerization but does not bind competitively with paclitaxel. Instead, it inhibits the binding of vinca alkaloids to tubulin, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Aminopiperidin-1-yl)-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is unique due to its specific substitution pattern and its ability to promote tubulin polymerization without competing with paclitaxel. This distinct mechanism of action sets it apart from other similar compounds .

Properties

Molecular Formula

C12H18N6O

Molecular Weight

262.31 g/mol

IUPAC Name

2-(4-aminopiperidin-1-yl)-5-ethyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C12H18N6O/c1-2-9-7-10(19)18-11(14-9)15-12(16-18)17-5-3-8(13)4-6-17/h7-8H,2-6,13H2,1H3,(H,14,15,16)

InChI Key

UNTFFSGCYAGRHQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)N2C(=N1)N=C(N2)N3CCC(CC3)N

Origin of Product

United States

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